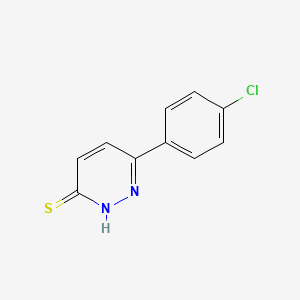

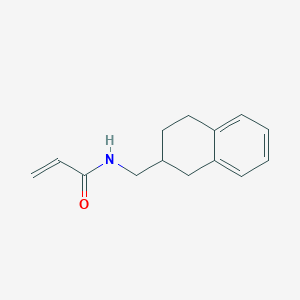

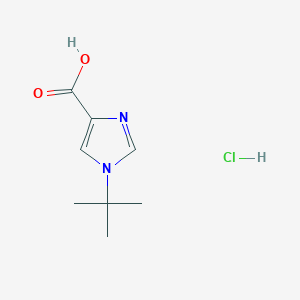

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)isobutyramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Metabolism and Monitoring of Exposure to Pyrimidine Derivatives

Biological Monitoring : Pyrimidine derivatives such as pirimicarb, used in agriculture and fruit growing, undergo metabolism in mammals resulting in various metabolites excreted in urine. These metabolites, including 2-dimethylamino-5,6-dimethyl-4-hydroxypyrimidine (DDHP), are crucial for biological monitoring of exposure to these compounds. Concentrations of these metabolites in urine samples indicate significant demethylation capacity in humans, highlighting the importance of metabolic pathways in exposure assessment (Hardt, Appl, & Angerer, 1999).

Analytical Determination : An analytical method for determining metabolites of pirimicarb in human urine showcases the capability to monitor exposure to pyrimidine-based insecticides. The method involves extraction and analysis by gas chromatography-mass spectrometry, providing a way to assess exposure levels and potential health risks (Hardt & Angerer, 1999).

Chemical Synthesis and Transformations

Synthetic Applications : The synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of compounds like premafloxacin, demonstrates the utility of pyrimidine derivatives in the synthesis of pharmaceuticals. The process involves asymmetric Michael addition and stereoselective alkylation, showcasing the versatility of pyrimidine derivatives in complex chemical syntheses (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).

Ring Transformations : Research on heterocyclic halogeno compounds with nucleophiles, including transformations of 4-chloro-2-dimethylaminopyrimidine, elucidates the reactivity and potential applications of pyrimidine derivatives in creating new compounds with diverse biological activities. These studies contribute to the understanding of pyrimidine chemistry and its implications for drug development and synthetic chemistry (Geerts & Plas, 1978).

Mechanism of Action

Target of Action

Similar compounds such as dimethyltryptamine act as non-selective agonists at most or all of the serotonin receptors .

Biochemical Pathways

Similar compounds have been shown to affect a broad range of heterocyclic and fused heterocyclic derivatives .

Pharmacokinetics

Similar compounds such as dimethyltryptamine

Result of Action

Similar compounds have been shown to have a variety of effects, including the initiation of free radical polymerization of acrylates .

Action Environment

Similar compounds have been shown to have their hydrolytic behavior strongly dependent on temperature .

properties

IUPAC Name |

N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O/c1-8(2)11(17)13-7-10-6-9(3)14-12(15-10)16(4)5/h6,8H,7H2,1-5H3,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNKIOXHKDMZJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N(C)C)CNC(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2,6-dichlorophenyl)methyl]acetamide](/img/structure/B2430744.png)

![4-bromo-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2430745.png)

![N-[2-(azocan-1-yl)-2-oxoethyl]-2-(4-methylphenyl)ethene-1-sulfonamide](/img/structure/B2430746.png)

![4-(3-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2430752.png)